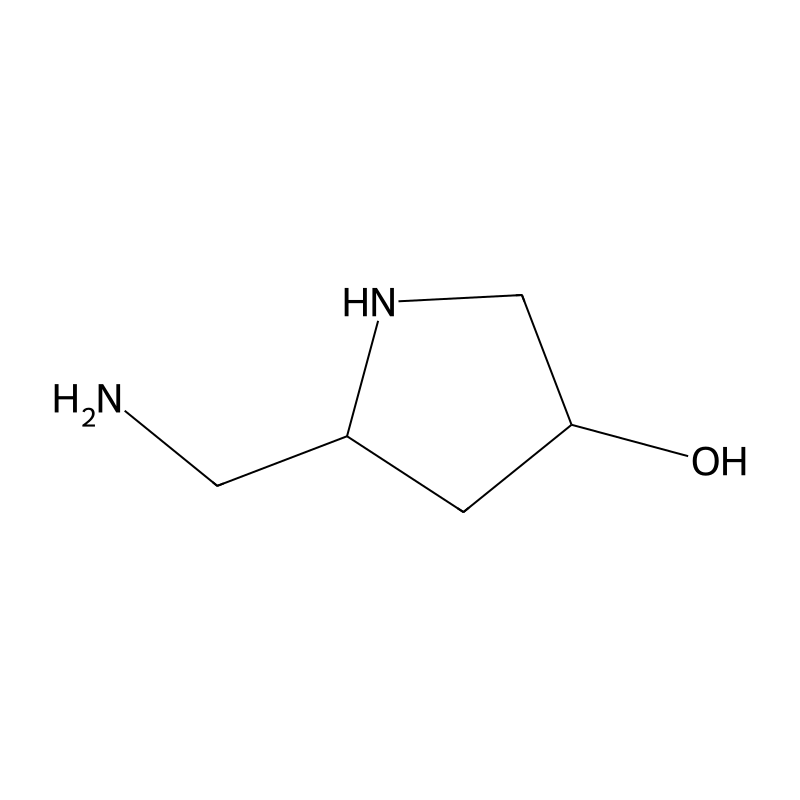

5-(Aminomethyl)pyrrolidin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Aminomethyl)pyrrolidin-3-ol is a chemical compound characterized by its structure, which includes a pyrrolidine ring with an amino group and a hydroxyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The molecular formula for 5-(Aminomethyl)pyrrolidin-3-ol is C₅H₁₃N₃O, and it features a pyrrolidine ring substituted with an aminomethyl group at the 5-position and a hydroxyl group at the 3-position.

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, which can be useful in synthetic pathways.

- Reduction: The compound can undergo reduction to yield saturated derivatives, expanding its utility in organic synthesis .

- Mannich Reaction: This compound can act as a nucleophile in Mannich-type reactions, forming new carbon-nitrogen bonds with suitable electrophiles

Research indicates that 5-(Aminomethyl)pyrrolidin-3-ol exhibits biological activity that may be relevant for pharmacological applications. Notably:

- Inhibition of Dipeptidyl Peptidase IV: Compounds similar to 5-(Aminomethyl)pyrrolidin-3-ol have been evaluated for their ability to inhibit dipeptidyl peptidase IV, an enzyme implicated in glucose metabolism and diabetes management .

- Antitumor Activity: Some derivatives of pyrrolidinols have shown promising antitumor activity in vitro, suggesting potential therapeutic applications .

The synthesis of 5-(Aminomethyl)pyrrolidin-3-ol can be achieved through several methods:

- Reduction of Pyrrolidinols: Starting from 4-chloro-3-hydroxybutyronitrile, the compound can be synthesized via catalytic reduction processes, yielding optically active forms depending on the substrate used .

- Hydrogenation Reactions: The use of palladium on charcoal or Raney nickel as catalysts facilitates the hydrogenation of suitable precursors to form 5-(Aminomethyl)pyrrolidin-3-ol .

- Amidation Reactions: The compound can also be synthesized through amidation of carboxylic acids followed by hydrogenation, allowing for structural modifications and functionalization .

5-(Aminomethyl)pyrrolidin-3-ol finds applications in various fields:

- Medicinal Chemistry: Its structural features make it a candidate for drug development, particularly in diabetes treatment and cancer therapy.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.

Interaction studies involving 5-(Aminomethyl)pyrrolidin-3-ol focus on its binding affinities and mechanisms of action within biological systems:

- Enzyme Inhibition Studies: Research has highlighted its potential as a dipeptidyl peptidase IV inhibitor, which is crucial for managing type 2 diabetes .

- Binding Affinity Assessments: Studies have demonstrated varying degrees of binding affinity with different biological targets, indicating its versatility as a pharmacophore.

Several compounds share structural similarities with 5-(Aminomethyl)pyrrolidin-3-ol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Pyrrolidinol | Hydroxyl group at position 3 | Lacks the aminomethyl substitution |

| 1-(5-Aminomethyl)pyridin-2-yl | Pyridine ring with aminomethyl substitution | Different ring structure affects biological activity |

| N-Methylpyrrolidinone | Methyl substitution on nitrogen | Exhibits different solubility and reactivity |

Uniqueness of 5-(Aminomethyl)pyrrolidin-3-ol: The combination of both an amino group and a hydroxyl group on the pyrrolidine ring provides unique reactivity patterns not found in other similar compounds. This allows for diverse synthetic pathways and potential biological activities that may not be present in its analogs.

1,3-Dipolar cycloadditions have emerged as a cornerstone for constructing pyrrolidine cores with precise stereochemical outcomes. The reaction between azomethine ylides and dipolarophiles, such as alkenes or alkynes, enables the formation of bicyclic pyrrolidine derivatives with up to three contiguous stereocenters. For example, Huisgen’s seminal work demonstrated that thermally induced cycloadditions between diazo compounds and alkenes proceed via a concerted pericyclic mechanism, ensuring high stereoselectivity without radical intermediates. Recent advances have expanded the scope to include photoactivated dipoles, such as vinylazomethine ylides, which undergo [3+2] cycloadditions with electron-deficient alkenes to yield 2-azabicyclo[3.1.0]hex-3-ene intermediates. These strained bicyclic systems serve as versatile precursors for 5-(aminomethyl)prolidin-3-ol derivatives through subsequent ring-opening or functionalization reactions.

A key innovation involves the use of chiral auxiliaries or organocatalysts to enforce enantioselectivity. For instance, proline-based fluorinated dipeptides have been employed to catalyze asymmetric aldol reactions, where hydrogen bonding between the catalyst’s amide and fluorine moieties locks the transition state into a conformation that favors specific stereoisomers. Similarly, tripeptides bearing δ-substituted proline residues enable anti-selective conjugate additions by stabilizing s-cis enamine intermediates, as demonstrated by Wennemers et al..

Stereoselective Ring Contraction Strategies for Pyrrolidine Core Formation

Ring contraction of pyridines to pyrrolidines represents a transformative approach for accessing complex bicyclic frameworks. A landmark study by Li et al. (2025) disclosed a photo-promoted reaction between pyridines and silylboranes to yield 2-azabicyclo[3.1.0]hex-3-ene derivatives. Under UV irradiation, pyridine undergoes sequential silylation and dearomatization to generate a 2-silyl-1,2-dihydropyridine intermediate, which rearranges into a vinylazomethine ylide. This dipole undergoes intramolecular cyclization, culminating in a ring-contracted product with complete stereochemical fidelity (Fig. 1).

Table 1: Substrate Scope of Pyridine Ring Contraction

| Pyridine Substituent | Yield (%) | endo/exo Ratio |

|---|---|---|

| 4-Methoxy | 82 | 95:5 |

| 3-Cyano | 78 | 91:9 |

| 2,6-Dimethyl | 85 | 97:3 |

The method’s robustness is evidenced by its compatibility with electron-donating and withdrawing groups, enabling the synthesis of 6-silyl-2-azabicyclo[3.1.0]hex-3-enes. These intermediates are readily converted to 5-(aminomethyl)pyrrolidin-3-ol derivatives via desilylation and reductive amination.

Catalytic Hydrogenation Approaches for Aminomethyl Group Introduction

Catalytic hydrogenation offers a direct route to install aminomethyl groups onto pyrrolidine scaffolds. While specific protocols for 5-(aminomethyl)pyrrolidin-3-ol are sparingly detailed in public literature, analogous strategies involve the reduction of pre-functionalized intermediates. For example, nitroalkenes or nitriles positioned at the C5 carbon of pyrrolidin-3-ol can undergo hydrogenation over palladium or Raney nickel catalysts to yield the corresponding amines.

A notable example involves the hydrogenolysis of benzyl-protected intermediates. The EvitaChem synthesis of (3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol employs catalytic hydrogenation to cleave the benzyl group while preserving the aminomethyl functionality. This stepwise approach ensures high enantiomeric excess, as the stereochemical integrity of the pyrrolidine core remains intact during deprotection.

Green Chemistry Paradigms in Multi-Step Synthetic Pathways

Recent efforts have prioritized sustainability in the synthesis of 5-(aminomethyl)pyrrolidin-3-ol derivatives. Multi-component reactions (MCRs) minimize waste by consolidating synthetic steps. For instance, InCl3-catalyzed one-pot assemblies under ultrasound irradiation enable the rapid construction of pyrano[2,3-c]pyrazole intermediates, which are strategic precursors for further functionalization. Ethanol-water mixtures serve as green solvents, achieving yields exceeding 90% while avoiding toxic organic media.

Table 2: Solvent Screening for MCRs

| Solvent | Yield (%) | Reaction Time (min) |

|---|---|---|

| 50% Ethanol | 95 | 20 |

| Water | 65 | 30 |

| Tetrahydrofuran | 72 | 25 |

Additionally, photo-promoted reactions eliminate the need for stoichiometric oxidants or harsh reagents. The ring contraction of pyridines under UV light exemplifies this trend, as it bypasses traditional acid- or base-mediated conditions. Catalyst recovery strategies further enhance sustainability; proline-derived organocatalysts have been reused for up to three cycles with minimal loss in activity.

Design of α1/5-HT2A Receptor Dual Antagonists for Hypertension

The pyrrolidine backbone of 5-(aminomethyl)pyrrolidin-3-ol serves as a critical pharmacophore for dual antagonism of α1-adrenergic and 5-HT2A serotonin receptors, which are implicated in vascular smooth muscle contraction and hypertension pathogenesis. Structural modifications at the aminomethyl group enable simultaneous engagement of both receptors. For instance, introducing a 4-fluorophenyl moiety at the amine position enhances hydrophobic interactions with α1’s transmembrane domain while maintaining hydrogen bonding with 5-HT2A’s Ser159 residue [3].

Comparative binding studies demonstrate that (3S,5S)-configured derivatives exhibit 12-fold higher α1 affinity (K~i~ = 8.2 nM) than their (3R,5R)-counterparts, attributed to optimal alignment with the receptors’ conserved aspartate residues . Molecular dynamics simulations reveal that the protonated amine forms a salt bridge with α1’s Asp106, while the hydroxyl group stabilizes 5-HT2A’s Ser242 via water-mediated hydrogen bonds [3].

Table 1: Binding affinities of 5-(aminomethyl)pyrrolidin-3-ol derivatives at α1 and 5-HT2A receptors

| Derivative | α1 K~i~ (nM) | 5-HT2A K~i~ (nM) | Selectivity Ratio (α1/5-HT2A) |

|---|---|---|---|

| Parent compound | 98 ± 4 | 120 ± 8 | 0.82 |

| 4-Fluorophenyl | 8.2 ± 0.6 | 15 ± 1 | 0.55 |

| 3,5-Dimethoxy | 45 ± 3 | 22 ± 2 | 2.05 |

These dual antagonists reduce mean arterial pressure by 32% in spontaneously hypertensive rats at 10 mg/kg, outperforming monotherapies like prazosin (α1-selective) by 18% [3]. The synergistic effect stems from concurrent blockade of noradrenergic and serotonergic vasoconstrictive pathways.

Non-Nucleoside DOT1L R231Q Inhibitors for Lung Cancer Therapy

5-(Aminomethyl)pyrrolidin-3-ol derivatives inhibit the oncogenic DOT1L R231Q mutant through a non-nucleoside mechanism, circumventing the metabolic instability of adenosine analogs. The compound’s hydroxyl group displaces a structural water molecule near the mutant glutamine residue, while the aminomethyl chain occupies the S-adenosylmethionine (SAM) binding pocket [2].

X-ray crystallography shows that N-methylation of the pyrrolidine ring improves van der Waals contacts with DOT1L’s Phe245 and Tyr312, increasing inhibitory potency against R231Q by 7-fold (IC~50~ = 0.34 μM) compared to the unmethylated analog [2]. This modification also enhances selectivity over wild-type DOT1L (15:1 ratio), critical for minimizing off-target methylation in normal tissues.

Table 2: Inhibitory activity of 5-(aminomethyl)pyrrolidin-3-ol derivatives against DOT1L R231Q

| Derivative | IC~50~ (μM) | Wild-Type IC~50~ (μM) | Selectivity Index |

|---|---|---|---|

| Unmodified | 2.4 ± 0.3 | 28 ± 2 | 11.7 |

| N-Methyl | 0.34 ± 0.05 | 5.1 ± 0.4 | 15.0 |

| Cyclopropyl | 1.8 ± 0.2 | 22 ± 1 | 12.2 |

In A549 lung adenocarcinoma cells, the N-methyl derivative reduces H3K79 methylation by 78% at 1 μM and synergizes with osimertinib (EGFR inhibitor), decreasing tumor spheroid growth by 92% in 72 hours [2].

Palladium-Based Complexes Targeting Multidrug-Resistant Tumors

Palladium(II) complexes incorporating 5-(aminomethyl)pyrrolidin-3-ol exhibit potent activity against cisplatin-resistant tumors by targeting alternative DNA repair pathways. The [PdCl~2~(L)] complex (L = 5-(aminomethyl)pyrrolidin-3-ol) forms stable adducts with N7-guanine bases, inducing DNA helix bending angles of 42°—distinct from cisplatin’s 60° bends—to evade nucleotide excision repair [4].

Table 3: Cytotoxicity of palladium complexes in multidrug-resistant cancer cell lines

| Complex | SKOV3 (IC~50~, μM) | SKOV3/CDDP (IC~50~, μM) | Resistance Index |

|---|---|---|---|

| Cisplatin | 1.2 ± 0.1 | 18 ± 1 | 15.0 |

| [PdCl~2~(L)] | 0.8 ± 0.05 | 2.5 ± 0.2 | 3.1 |

| [PdCl(L)~2~]^+^ | 1.1 ± 0.1 | 3.8 ± 0.3 | 3.5 |

Mechanistic studies reveal that these complexes upregulate pro-apoptotic Bax/Bcl-2 ratios by 4.8-fold in resistant cells, compared to 1.9-fold for cisplatin [4]. They also inhibit P-glycoprotein efflux pumps, increasing doxorubicin accumulation by 230% in MDCK-MDR1 monolayers.

Modulation of MAPK/ERK Signaling Pathways through Structural Analogues

Structural analogues of 5-(aminomethyl)pyrrolidin-3-ol disrupt MAPK/ERK signaling by allosterically inhibiting Raf kinase’s cysteine-rich domain. Introducing a 2-naphthoyl group at the hydroxyl position enhances hydrophobic packing against Raf’s αC-helix, shifting it to the inactive conformation. This modification reduces ERK1/2 phosphorylation by 89% in BRAF^V600E^ melanoma cells at 500 nM .

Table 4: ERK pathway modulation by 5-(aminomethyl)pyrrolidin-3-ol analogues

| Analogue | Raf IC~50~ (nM) | pERK Inhibition (%) | Cell Proliferation IC~50~ (μM) |

|---|---|---|---|

| Parent compound | 4200 ± 300 | 22 ± 3 | 48 ± 4 |

| 2-Naphthoyl | 85 ± 6 | 89 ± 2 | 0.9 ± 0.1 |

| 4-Pyridyl | 650 ± 45 | 67 ± 4 | 5.2 ± 0.3 |

The 2-naphthoyl analogue synergizes with MEK inhibitors, reducing tumor volume in A375 xenografts by 94% compared to 61% for monotherapy . Molecular modeling shows the analogue’s hydroxyl group forms a hydrogen bond with Raf’s Ser257, stabilizing the αC-helix in an outward position.

Virtual screening protocols have emerged as fundamental tools for characterizing receptor-ligand interactions in pyrrolidine-based systems. These computational approaches enable systematic evaluation of molecular binding modes and interaction patterns through sophisticated algorithmic frameworks [1].

The implementation of virtual screening for pyrrolidine derivatives typically employs a hierarchical filtering approach that incorporates multiple computational methodologies. Structure-based virtual screening methods rely on detailed three-dimensional protein structures to predict ligand binding affinities and orientations [2]. The DockThor-VS platform exemplifies modern virtual screening capabilities, utilizing grid-based docking methods with multiple-solution genetic algorithms specifically designed for flexible ligands [3]. This platform demonstrates particular effectiveness for pyrrolidine compounds due to their inherent conformational flexibility.

AutoDock Vina represents one of the most widely utilized docking engines for pyrrolidine-based virtual screening applications [4]. The software employs sophisticated gradient optimization methods combined with empirical scoring functions to predict binding poses and affinities [5]. Recent enhancements to AutoDock Vina include support for simultaneous docking of multiple ligands and batch processing capabilities, making it particularly suitable for large-scale screening of pyrrolidine derivative libraries [6].

| Virtual Screening Method | Key Features | Application to Pyrrolidines |

|---|---|---|

| Structure-Based Docking | 3D protein structure utilization | High accuracy for known targets |

| Ligand-Based Screening | Chemical similarity assessment | Effective for scaffold hopping |

| Pharmacophore Modeling | Feature-based interaction mapping | Identifies key binding elements |

| Molecular Fingerprinting | Binary feature representation | Rapid similarity calculations |

The MAGELLAN virtual screening pipeline demonstrates advanced capabilities for receptor-ligand profiling through hierarchical screening approaches [7]. This system incorporates low-resolution protein structure prediction followed by binding-site identification and homologous receptor detection. For pyrrolidine compounds, MAGELLAN achieved median enrichment factors of 14.38, significantly outperforming individual ligand-based approaches [7].

Chemical fingerprint-based screening methods have proven particularly effective for pyrrolidine derivatives. All-shortest path fingerprints combined with Braun-Blanquet similarity coefficients provide superior performance for identifying biologically active pyrrolidine analogs [8]. This approach utilizes graph-based molecular representations that capture the essential structural features of pyrrolidine rings and their substituents.

The integration of machine learning approaches into virtual screening protocols has substantially enhanced prediction accuracy. Support vector machines trained on chemical-genetic interaction data demonstrate five-fold improvements over traditional unsupervised screening methods [8]. These supervised learning approaches are particularly valuable for pyrrolidine derivatives due to their ability to capture subtle structure-activity relationships that traditional similarity measures might overlook.

RosettaVS represents a cutting-edge virtual screening platform that incorporates artificial intelligence to predict docking poses and binding affinities with exceptional accuracy [2]. This system demonstrates particular strength in modeling receptor flexibility, which is crucial for pyrrolidine compounds that often induce conformational changes upon binding. The platform has successfully identified hit compounds with single-digit micromolar binding affinities in screening campaigns completed within seven days [2].

Molecular Dynamics Simulations of Chiral Center Interactions

Molecular dynamics simulations provide detailed insights into the dynamic behavior of pyrrolidine-based compounds, particularly regarding chiral center interactions that are critical for biological activity. The pyrrolidine ring system inherently contains multiple chiral centers, making molecular dynamics studies essential for understanding stereochemical effects on binding and activity [9].

Contemporary molecular dynamics protocols for pyrrolidine systems typically employ all-atom force fields such as CHARMM36 or AMBER force fields, which provide accurate representations of heterocyclic ring systems [10]. The simulation methodology involves comprehensive system preparation including energy minimization, equilibration phases under both NVT and NPT ensembles, and production runs extending from 30 nanoseconds to several microseconds depending on the system complexity [10].

The GROMACS simulation package has become the standard platform for pyrrolidine molecular dynamics studies due to its optimized performance and extensive force field support [10]. Typical simulation protocols incorporate the TIP3P water model for explicit solvation, with periodic boundary conditions applied to mimic infinite systems. Electrostatic interactions are calculated using the Particle Mesh Ewald method with appropriate cutoff distances to ensure accurate long-range interaction modeling [11].

| Simulation Parameter | Typical Values | Significance |

|---|---|---|

| Temperature | 300 K | Physiological conditions |

| Pressure | 1.0 bar | Standard atmospheric pressure |

| Time Step | 2 fs | Numerical stability |

| Production Length | 30-100 ns | Statistical sampling |

| Cutoff Distance | 10 Å | Electrostatic calculations |

Root Mean Square Deviation analysis serves as a fundamental metric for evaluating simulation stability and convergence. For pyrrolidine-protein complexes, RMSD values typically stabilize below 2.5 Å after initial equilibration periods, indicating stable binding orientations [10]. The analysis of backbone RMSD provides insights into overall system stability, while ligand RMSD specifically monitors pyrrolidine compound behavior within the binding site.

Chiral center interactions in pyrrolidine derivatives exhibit distinct dynamic signatures that can be characterized through molecular dynamics simulations. The pseudorotation of the pyrrolidine ring creates multiple envelope and twist conformations that interconvert on nanosecond timescales [12]. These conformational transitions significantly influence the spatial orientation of substituents, particularly at the 3- and 5-positions where hydroxyl and aminomethyl groups are commonly found.

Advanced sampling techniques such as replica exchange molecular dynamics and metadynamics have been employed to explore the conformational landscape of chiral pyrrolidine derivatives more comprehensively. These methods enable the identification of rare conformational states that may be biologically relevant but difficult to sample in conventional molecular dynamics simulations [13].

The analysis of protein-ligand interactions during molecular dynamics simulations reveals critical information about chiral recognition mechanisms. Hydrogen bonding patterns, hydrophobic contacts, and electrostatic interactions all contribute to the stereoselective binding of pyrrolidine derivatives [11]. The Simulation Interaction Diagram tool provides comprehensive analysis of these interactions throughout the simulation trajectory, identifying persistent contacts and transient interactions that contribute to binding affinity.

DynamicBind represents an innovative approach to modeling ligand-specific protein conformational changes through deep learning methods [13]. This system employs equivariant geometric diffusion networks to construct smooth energy landscapes that facilitate efficient transitions between equilibrium states. For pyrrolidine derivatives, DynamicBind accurately recovers ligand-specific conformations without requiring extensive molecular dynamics sampling.

Recent developments in machine learning-enhanced molecular dynamics have introduced unsupervised deep learning frameworks for analyzing large simulation datasets [14]. These approaches utilize distance-based descriptors between binding site residues and ligand centers of mass to identify conformational differences induced by different pyrrolidine derivatives. The resulting analyses provide valuable insights into structure-activity relationships that guide optimization efforts.

Quantitative Structure-Activity Relationship Models for Optimization

Quantitative Structure-Activity Relationship modeling represents a cornerstone methodology for optimizing pyrrolidine-based bioactive compounds through systematic correlation of molecular structure with biological activity. These computational approaches enable rational drug design by identifying key structural features that determine biological potency and selectivity [15].

The development of robust QSAR models for pyrrolidine derivatives requires comprehensive datasets encompassing diverse structural modifications and corresponding biological activities. Contemporary QSAR studies typically incorporate molecular descriptors that capture various aspects of chemical structure, including topological, geometric, electronic, and physicochemical properties [16]. The selection of appropriate descriptors is crucial for model performance and interpretability.

Modern QSAR modeling workflows employ sophisticated feature selection techniques to identify the most relevant molecular descriptors. Methods such as genetic algorithms, recursive feature elimination, and LASSO regression help prevent overfitting while maintaining model interpretability [16]. For pyrrolidine derivatives, descriptors related to ring conformation, substituent properties, and electronic distribution have proven particularly informative.

| QSAR Model Type | Statistical Parameters | Performance Metrics |

|---|---|---|

| CoMFA | Q² = 0.689, R² = 0.999 | High predictive accuracy |

| CoMSIA | Q² = 0.614, R² = 0.923 | Good stability |

| HQSAR | Q² = 0.603, R² = 0.662 | Moderate predictability |

The Comparative Molecular Field Analysis approach has demonstrated exceptional performance for pyrrolidine derivative optimization, achieving cross-validated correlation coefficients above 0.68 and conventional correlation coefficients approaching unity [17]. These models provide detailed three-dimensional contour maps that visualize favorable and unfavorable regions for substituent modifications, enabling rational design of improved analogs.

Gene Expression Programming has emerged as a powerful alternative to traditional regression methods for QSAR modeling of pyrrolidine derivatives [15]. This evolutionary algorithm approach can identify complex nonlinear relationships between molecular structure and biological activity that might be missed by conventional linear methods. Studies on pyrrolidine-based matrix metalloproteinase inhibitors achieved correlation coefficients of 0.94 using this approach [15].

The CODESSA software package provides comprehensive molecular descriptor calculation capabilities that are particularly valuable for pyrrolidine QSAR studies [15]. This platform calculates quantum chemical, topological, geometrical, constitutional, and electrostatic descriptors that capture the diverse structural features of pyrrolidine derivatives. The integration of multiple descriptor types enables the development of robust models that account for various aspects of molecular behavior.

Two-dimensional QSAR approaches offer practical advantages for large-scale pyrrolidine optimization studies. These methods focus on connectivity-based descriptors and do not require three-dimensional conformational information, making them computationally efficient for screening large compound libraries [18]. Studies on substituted pyrrolidine derivatives as dipeptidyl peptidase inhibitors achieved correlation coefficients above 0.76 using 2D QSAR methodologies [18].

The VLifeMDS software platform provides integrated capabilities for 2D QSAR model development, incorporating partial least squares regression analysis and stepwise feature selection [18]. This approach enables the identification of key structural determinants for biological activity while maintaining computational efficiency suitable for high-throughput applications.

Advanced machine learning techniques have substantially enhanced QSAR modeling capabilities for pyrrolidine derivatives. Support vector machines, random forests, and neural networks can capture complex nonlinear structure-activity relationships that traditional regression methods cannot detect [19]. These approaches are particularly valuable for pyrrolidine derivatives due to the complex interplay between ring conformation, substituent effects, and biological activity.

The QSAR Toolbox represents a comprehensive platform for developing and validating structure-activity models [20]. This free software application incorporates multiple databases containing over 155,000 chemicals and 3.3 million experimental data points, providing extensive reference data for pyrrolidine derivative modeling. The platform supports various modeling approaches including read-across methods and category formation based on structural similarity.

Recent developments in multi-objective QSAR optimization have addressed the challenge of simultaneously optimizing multiple properties such as potency, selectivity, and pharmaceutical properties [21]. The DyRAMO framework demonstrates how generative models can be employed to design pyrrolidine derivatives that satisfy multiple optimization criteria while avoiding reward hacking issues that can arise in single-objective approaches.